![molecular formula C12H15NO3 B13458207 methyl 4-[(N-methylacetamido)methyl]benzoate](/img/structure/B13458207.png)
methyl 4-[(N-methylacetamido)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(N-methylacetamido)methyl]benzoate is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an N-methylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(N-methylacetamido)methyl]benzoate typically involves the esterification of 4-[(N-methylacetamido)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(N-methylacetamido)methyl]benzoate can undergo various chemical reactions, including:
-
Hydrolysis: : The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reagents: Water, acid or base catalyst
Conditions: Reflux
-
Reduction: : The ester group can be reduced to an alcohol using reducing agents.
Reagents: Lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous conditions
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions.
Reagents: Halogens, nitrating agents
Conditions: Varies depending on the reagent
Major Products
Hydrolysis: 4-[(N-methylacetamido)methyl]benzoic acid and methanol
Reduction: 4-[(N-methylacetamido)methyl]benzyl alcohol
Scientific Research Applications
Methyl 4-[(N-methylacetamido)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(N-methylacetamido)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetamido-2-methoxybenzoate
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate
Comparison
Methyl 4-[(N-methylacetamido)methyl]benzoate is unique due to the presence of the N-methylacetamido group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 4-[[acetyl(methyl)amino]methyl]benzoate |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13(2)8-10-4-6-11(7-5-10)12(15)16-3/h4-7H,8H2,1-3H3 |
InChI Key |
QPCHDIPEQAORPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



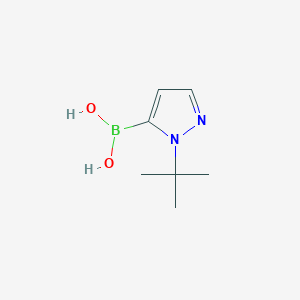
![endo-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13458137.png)
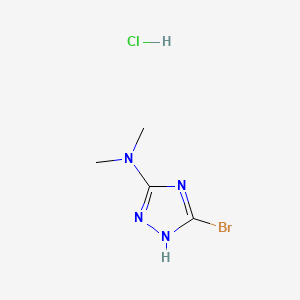
![Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B13458148.png)
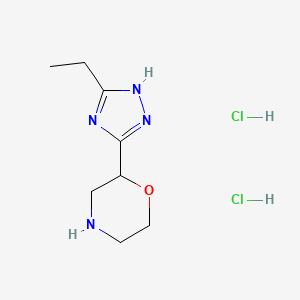

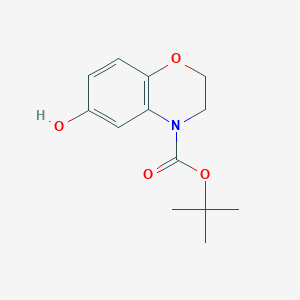
![methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate](/img/structure/B13458176.png)
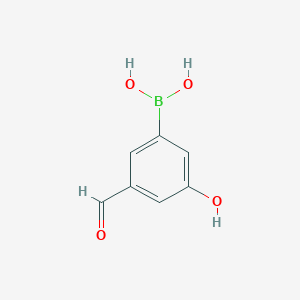
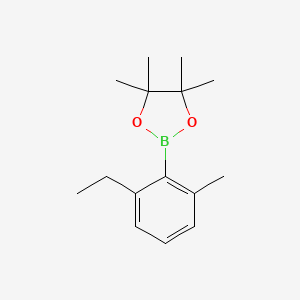
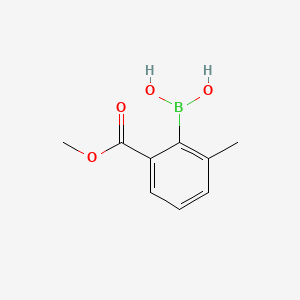
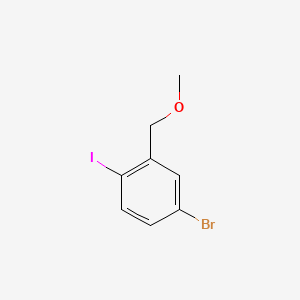
![3,9-Dioxaspiro[5.5]undecane-2-carboxylicacid](/img/structure/B13458209.png)
